3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18093270
InChI: InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19)
SMILES:
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC18093270

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione -

Specification

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name 3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19)
Standard InChI Key UYLCMFFNTCBIBW-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, reflects its core structure:

  • A piperidine-2,6-dione ring (a six-membered lactam with ketone groups at positions 2 and 6).

  • A 1-methyl-1H-indazole substituent at position 3 of the piperidine ring, with an amino group at position 6 of the indazole.

Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₂
Molecular Weight258.28 g/mol
Key Functional GroupsIndazole, piperidine-2,6-dione

This structure shares similarities with 3-(4-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, differing only in the position of the amino group on the indazole ring (position 6 vs. 4). Such positional isomers often exhibit distinct biological activities due to altered electronic and steric interactions .

Synthetic Pathways and Challenges

While no direct synthesis route for the 6-amino derivative is documented, methods for analogous compounds suggest feasible strategies:

Cyclization Approaches

Piperidine-2,6-dione derivatives are typically synthesized via cyclization reactions. For example:

  • Indazole Precursor Preparation:

    • Substituted indazoles are synthesized through copper-catalyzed cyclization of o-haloanilines with nitriles .

  • Coupling with Piperidine-2,6-dione:

    • A Buchwald-Hartwig amination or Ullmann coupling could link the indazole to the piperidine ring .

Industrial and Pharmacological Applications

Pharmaceutical Development

  • Anticancer Agents: Piperidine-2,6-dione derivatives are explored for multiple myeloma and lymphoma therapies due to proteasome inhibition .

  • Anti-inflammatory Drugs: Modulation of NF-κB signaling via proteasome inhibition suggests potential in autoimmune diseases .

Material Science

  • Coordination Polymers: The indazole moiety’s nitrogen atoms could act as ligands for metal-organic frameworks (MOFs), though this application remains speculative for this compound.

HazardPrecautionary Measure
Skin irritation (H315)Use nitrile gloves
Respiratory sensitization (H335)Employ fume hoods
Acute toxicity (H302+H312+H332)Avoid ingestion/inhalation

Comparative Analysis with Positional Isomers

4-Amino vs. 6-Amino Indazole Derivatives

Property4-Amino Isomer6-Amino Isomer (Predicted)
SolubilityModerate in DMSOLower due to altered polarity
Target AffinityHigh for HDAC6Potential shift to HDAC1
Metabolic Stabilityt₁/₂ = 2.1 hrs (rat liver)Expected longer half-life

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 6-amino indazole synthesis.

  • Target Identification: Screen against kinase and protease libraries to identify novel targets.

  • Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

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